(1-Pyridin-2-yl-ethylamino)-acetic acid
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Overview
Description
(1-Pyridin-2-yl-ethylamino)-acetic acid: is a chemical compound that features a pyridine ring attached to an ethylamino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Pyridin-2-yl-ethylamino)-acetic acid typically involves the reaction of pyridine-2-carboxaldehyde with ethylamine followed by subsequent reactions to introduce the acetic acid group. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and reduce waste.
Chemical Reactions Analysis
(1-Pyridin-2-yl-ethylamino)-acetic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the pyridine ring to a more reduced form.
Substitution: Substitution reactions at the pyridine ring or the ethylamino group can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Pyridine-2-carboxylic acid derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: A variety of substituted pyridine and ethylamino derivatives.
Scientific Research Applications
(1-Pyridin-2-yl-ethylamino)-acetic acid: has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-Pyridin-2-yl-ethylamino)-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
(1-Pyridin-2-yl-ethylamino)-acetic acid: can be compared to other similar compounds, such as:
2-(2-Pyridyl)ethylamine: Similar structure but lacks the acetic acid group.
Pyridine-2-carboxylic acid: Contains the pyridine ring but different functional groups.
Uniqueness: The presence of both the pyridine ring and the acetic acid group in this compound gives it unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(1-pyridin-2-ylethylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(11-6-9(12)13)8-4-2-3-5-10-8/h2-5,7,11H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJSZRAFGSCOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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